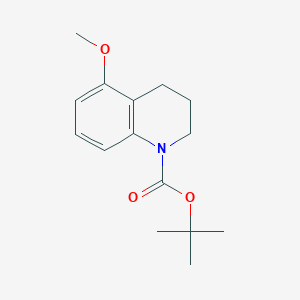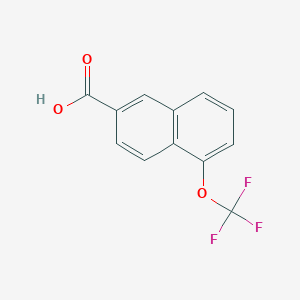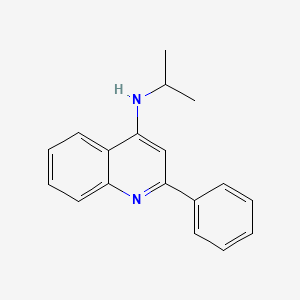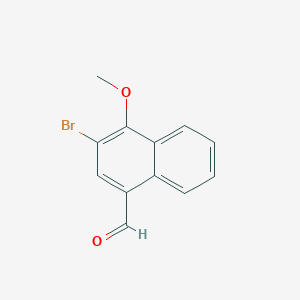
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a cyclobutane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or pyridine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclobutane derivatives.
科学研究应用
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate involves its reactivity due to the presence of the Boc-protected amino group and the fluorine atom. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The fluorine atom can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Ethyl 1-(Boc-amino)-3-chlorocyclobutanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 1-(Boc-amino)-3-bromocyclobutanecarboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 1-(Boc-amino)-3-iodocyclobutanecarboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate makes it unique compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and development.
属性
分子式 |
C12H20FNO4 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC 名称 |
ethyl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-5-17-9(15)12(6-8(13)7-12)14-10(16)18-11(2,3)4/h8H,5-7H2,1-4H3,(H,14,16) |
InChI 键 |
HXIXVACPUCDUBU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)

![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)






![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)


